Cas no 42288-55-1 ((3-aminomethyl-phenyl)-acetic acid , hydrochloride)

(3-aminomethyl-phenyl)-acetic acid , hydrochloride 化学的及び物理的性質
名前と識別子
-
- (3-aminomethyl-phenyl)-acetic acid , hydrochloride
- 3-aminomethylphenylacetic acid hydrochloride;(3-Aminomethyl-phenyl)-essigsaeure, Hydrochlorid;3-Ammoniummethyl-phenyl-essigsaeure chlorid;
- 2-(3-(Aminomethyl)Phenyl)Acetic Acid HCl
- 2-[3-(aminomethyl)phenyl]acetic acid;hydrochloride
- (3-Aminomethyl-phenyl)-acetic acid; hydrochloride
- SBA28855
- CHEMBL535643
- 2-[3-(aminomethyl)phenyl]acetic acid hydrochloride
- SCHEMBL3761585
- [3-(Aminomethyl)phenyl]acetic acid hydrochloride
- [3-(Aminomethyl)phenyl]aceticacidhydrochloride
- 42288-55-1
- 3-aminomethylphenylacetic acid hydrochloride
- BS-32423
- [3-(Aminomethyl)phenyl]acetic Acid HCl
- YTUPIGITZDEVCJ-UHFFFAOYSA-N
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- インチ: InChI=1S/C9H11NO2.ClH/c10-6-8-3-1-2-7(4-8)5-9(11)12;/h1-4H,5-6,10H2,(H,11,12);1H
- InChIKey: YTUPIGITZDEVCJ-UHFFFAOYSA-N
計算された属性
- 精确分子量: 201.05600
- 同位素质量: 201.056
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3A^2
じっけんとくせい
- PSA: 63.32000
- LogP: 2.27470
(3-aminomethyl-phenyl)-acetic acid , hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AI50229-1g |
[3-(Aminomethyl)phenyl]acetic acid hydrochloride |
42288-55-1 | 98% | 1g |
$590.00 | 2023-12-30 | |
A2B Chem LLC | AI50229-250mg |
[3-(Aminomethyl)phenyl]acetic acid hydrochloride |
42288-55-1 | 98% | 250mg |
$237.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1735726-1g |
2-(3-(Aminomethyl)phenyl)acetic acid hydrochloride |
42288-55-1 | 98% | 1g |
¥5964.00 | 2024-05-14 |
(3-aminomethyl-phenyl)-acetic acid , hydrochloride 関連文献
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
(3-aminomethyl-phenyl)-acetic acid , hydrochlorideに関する追加情報
Introduction to (3-aminomethyl-phenyl)-acetic acid, hydrochloride (CAS No. 42288-55-1)
(3-Aminomethyl-phenyl)-acetic acid, hydrochloride (CAS No. 42288-55-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 3-(aminomethyl)phenylacetic acid hydrochloride, is a derivative of phenylacetic acid with an aminomethyl group attached to the phenyl ring. Its unique structural features make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The chemical structure of (3-aminomethyl-phenyl)-acetic acid, hydrochloride consists of a benzene ring with a methyl group and an amino group attached to the same carbon atom, which is further connected to an acetic acid moiety. The presence of the hydrochloride salt form ensures better solubility in aqueous media, making it suitable for various biological applications.
In recent years, extensive research has been conducted to explore the potential applications of (3-aminomethyl-phenyl)-acetic acid, hydrochloride in drug discovery and development. One of the key areas of interest is its use as a building block for the synthesis of small molecules with therapeutic potential. For instance, studies have shown that derivatives of this compound exhibit promising activities in modulating various biological targets, including enzymes and receptors involved in neurological disorders and cancer.
A notable example is the use of (3-aminomethyl-phenyl)-acetic acid, hydrochloride in the development of inhibitors for histone deacetylases (HDACs). HDAC inhibitors have emerged as a promising class of anticancer agents due to their ability to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. Research published in the Journal of Medicinal Chemistry has demonstrated that certain derivatives of (3-aminomethyl-phenyl)-acetic acid, hydrochloride exhibit potent HDAC inhibitory activity and show promise as potential anticancer agents.
Beyond its applications in cancer research, (3-aminomethyl-phenyl)-acetic acid, hydrochloride has also been explored for its potential in treating neurological disorders. Studies have shown that this compound can be used to synthesize molecules that target specific neurotransmitter systems, such as serotonin and dopamine receptors. These receptors play crucial roles in mood regulation and cognitive function, making them attractive targets for the development of new treatments for conditions like depression and Parkinson's disease.
The synthetic versatility of (3-aminomethyl-phenyl)-acetic acid, hydrochloride has also led to its use in the development of radiolabeled tracers for positron emission tomography (PET) imaging. PET imaging is a non-invasive diagnostic tool used to visualize and measure biological processes in living organisms. By incorporating radioisotopes into derivatives of this compound, researchers can create tracers that are highly specific to certain biological targets, enabling more accurate and detailed imaging studies.
In addition to its applications in drug discovery and imaging, (3-aminomethyl-phenyl)-acetic acid, hydrochloride has also been investigated for its potential as a chiral building block in asymmetric synthesis. Chiral compounds are essential in pharmaceuticals due to their ability to interact selectively with biological targets. The ability to synthesize enantiomerically pure derivatives of this compound can significantly enhance the efficacy and safety of drug candidates.
The safety profile of (3-aminomethyl-phenyl)-acetic acid, hydrochloride is another important aspect that has been studied extensively. Toxicological evaluations have shown that this compound exhibits low toxicity when used at appropriate concentrations. However, as with any chemical compound used in pharmaceutical research, proper handling and storage procedures should be followed to ensure safety and compliance with regulatory guidelines.
In conclusion, (3-aminomethyl-phenyl)-acetic acid, hydrochloride (CAS No. 42288-55-1) is a multifunctional organic compound with a wide range of applications in medicinal chemistry and pharmaceutical research. Its unique structural features make it an attractive building block for the synthesis of bioactive molecules with therapeutic potential. Ongoing research continues to uncover new uses for this compound, further highlighting its importance in the development of innovative treatments for various diseases.
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